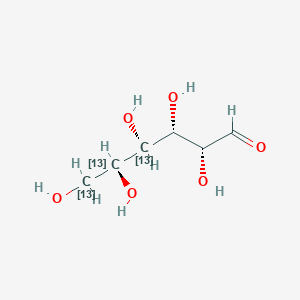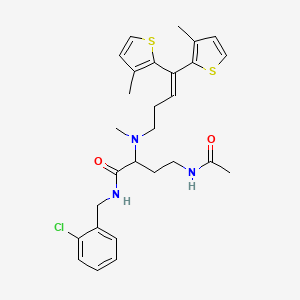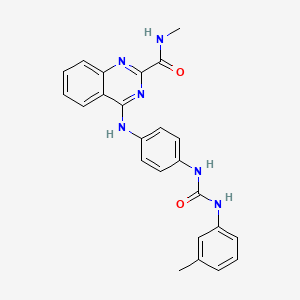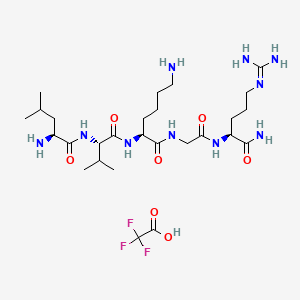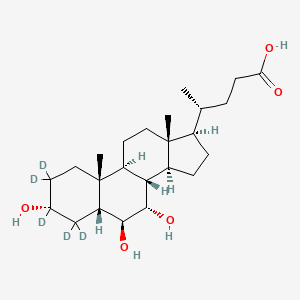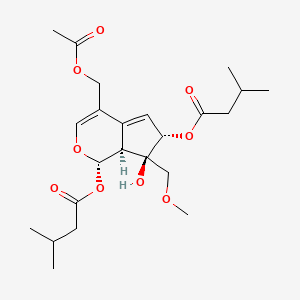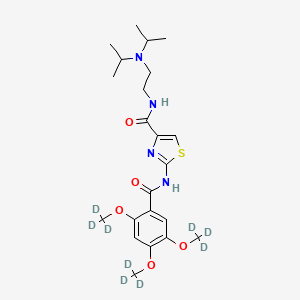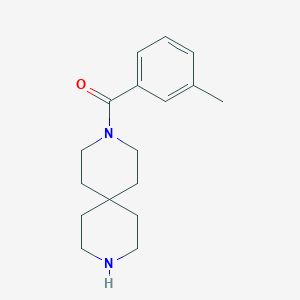
GABAA receptor agent 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GABAA receptor agent 4 is a compound that interacts with the gamma-aminobutyric acid type A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. These receptors play a crucial role in regulating neuronal excitability and are involved in various physiological and pharmacological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of GABAA receptor agent 4 typically involves the use of specific organic reactions to create the desired molecular structure. The exact synthetic route can vary, but it often includes steps such as alkylation, acylation, and cyclization. Reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety of the final product.
化学反応の分析
Types of Reactions
GABAA receptor agent 4 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its pharmacological properties.
Reduction: Reduction reactions can convert the compound to a more reduced form, potentially affecting its activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its interaction with the receptor.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of functionalized analogs.
科学的研究の応用
GABAA receptor agent 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of GABAA receptors and to develop new compounds with improved pharmacological properties.
Biology: Employed in research to understand the role of GABAA receptors in various biological processes and diseases.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as epilepsy, anxiety, and insomnia.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and drug testing.
作用機序
GABAA receptor agent 4 exerts its effects by binding to the gamma-aminobutyric acid type A receptors, which are ligand-gated ion channels. Upon binding, the compound modulates the receptor’s activity, leading to changes in chloride ion flux and hyperpolarization of the neuronal membrane. This results in the inhibition of neuronal excitability and the modulation of various physiological processes.
類似化合物との比較
Similar Compounds
Similar compounds to GABAA receptor agent 4 include other GABAA receptor modulators such as benzodiazepines, barbiturates, and neurosteroids. These compounds also interact with GABAA receptors but may have different binding sites, mechanisms of action, and pharmacological profiles.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for certain subtypes of GABAA receptors. This allows for more targeted modulation of receptor activity and potentially fewer side effects compared to other compounds.
特性
分子式 |
C17H24N2O |
|---|---|
分子量 |
272.4 g/mol |
IUPAC名 |
3,9-diazaspiro[5.5]undecan-3-yl-(3-methylphenyl)methanone |
InChI |
InChI=1S/C17H24N2O/c1-14-3-2-4-15(13-14)16(20)19-11-7-17(8-12-19)5-9-18-10-6-17/h2-4,13,18H,5-12H2,1H3 |
InChIキー |
FRKWUXZCSLOPIC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC3(CCNCC3)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


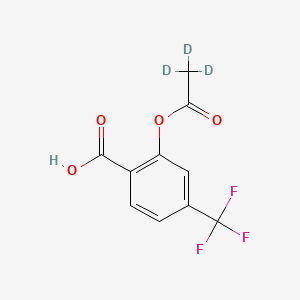
![2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one-d4](/img/structure/B12412611.png)

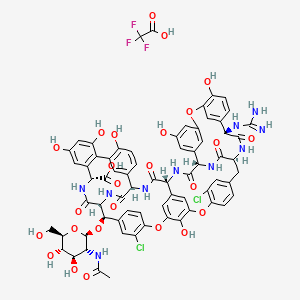
![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B12412625.png)
